molecular formula C13H18ClN3O B3038810 [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine CAS No. 905809-80-5

[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine

Cat. No.: B3038810
CAS No.: 905809-80-5
M. Wt: 267.75 g/mol
InChI Key: IEASAPQGKRQJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

  • A study synthesized novel Mannich bases using compounds including 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a closely related compound to [3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine. These bases demonstrated moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).

Antibacterial Activity

  • Research into benzyl piperazine with pyrimidine and isoindolinedione, which are structurally similar to this compound, revealed significant antibacterial activity of the synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Antihistaminic Agents

  • Novel compounds, including 2-(3-bromopropylthio)-3-(phenyl) quinazolin-4-(3H)-one, structurally related to this compound, showed potential as H1-antihistaminic agents, with one compound providing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy & Parthiban, 2014).

Anticonvulsant Properties

  • A study focusing on the synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, which share similar structural elements with this compound, found these compounds to have significant anticonvulsant properties (Ghodke et al., 2017).

Neuroleptic Activity

  • 3-Phenyl-2-piperazinyl-5H-1-benzazepines, sharing structural similarities with this compound, were synthesized and evaluated for neuroleptic activity. Some compounds in this series demonstrated significant neuroleptic-like activity, suggesting potential as novel neuroleptics (Hino et al., 1988).

Anti-Inflammatory Activity

  • New derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, related to this compound, showed significant anti-inflammatory effects compared with indomethacin, a standard anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).

Properties

IUPAC Name

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-12(18)16-6-8-17(9-7-16)13-10(14)4-3-5-11(13)15/h3-5H,2,6-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEASAPQGKRQJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 2
Reactant of Route 2
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 3
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 4
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 5
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 6
[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.